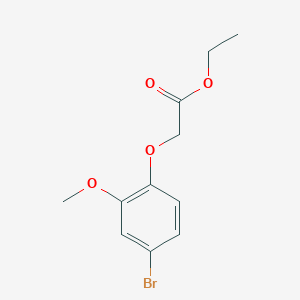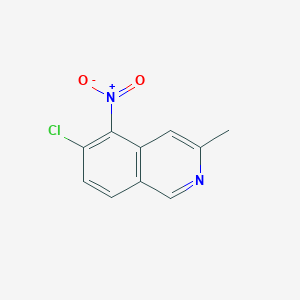
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is a chemical compound with a pyridine ring substituted with a chlorine atom at the 5-position, a hydroxymethyl group at the 6-position, and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6-(hydroxymethyl)-3-pyridinecarbaldehyde. The reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the 5-position.
Another approach involves the oxidation of 5-chloro-6-(hydroxymethyl)pyridine using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: 5-Chloro-6-(carboxymethyl)-3-pyridinecarbaldehyde.
Reduction: 5-Chloro-6-(hydroxymethyl)-3-pyridinemethanol.
Substitution: 5-Methoxy-6-(hydroxymethyl)-3-pyridinecarbaldehyde.
Aplicaciones Científicas De Investigación
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-(hydroxymethyl)pyridine: Lacks the aldehyde group at the 3-position.
6-(Hydroxymethyl)-3-pyridinecarbaldehyde: Lacks the chlorine atom at the 5-position.
5-Chloro-3-pyridinecarbaldehyde: Lacks the hydroxymethyl group at the 6-position.
Uniqueness
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is unique due to the presence of all three functional groups (chlorine, hydroxymethyl, and aldehyde) on the pyridine ring
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-3,11H,4H2 |
Clave InChI |
IUJPCWGKHFMVQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)CO)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline](/img/structure/B8699310.png)
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8699314.png)



![2-Hydroxymethyl-1-methylimidazo[4,5-c]pyridine](/img/structure/B8699349.png)





![tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate](/img/structure/B8699405.png)


